molecular formula C27H30O5 B015769 Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside CAS No. 55725-85-4

Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside

Cat. No.: B015769
CAS No.: 55725-85-4
M. Wt: 434.5 g/mol
InChI Key: DJVKHGGGJZLGII-FPCALVHFSA-N
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Description

Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside (CAS: 55725-85-4) is a protected ribofuranoside derivative widely employed in organic synthesis. Its structure features benzyl ether groups at the 2-, 3-, and 5-positions of the ribose ring, which confer enhanced stability and controlled reactivity. The benzyl groups prevent unwanted side reactions and degradation, making this compound a critical intermediate in the synthesis of nucleosides, nucleotides, and glycosylated molecules .

Properties

IUPAC Name

(2R,3R,4R,5R)-2-methoxy-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O5/c1-28-27-26(31-19-23-15-9-4-10-16-23)25(30-18-22-13-7-3-8-14-22)24(32-27)20-29-17-21-11-5-2-6-12-21/h2-16,24-27H,17-20H2,1H3/t24-,25-,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVKHGGGJZLGII-FPCALVHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10557499
Record name Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10557499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55725-85-4
Record name Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10557499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Benzylation Strategies

Benzyl groups are introduced to mask hydroxyl groups, typically using benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base. Sodium hydride (NaH) in anhydrous dimethylformamide (DMF) is a common system, facilitating deprotonation of hydroxyl groups and subsequent nucleophilic substitution. For example, 2,3,5-tri-O-benzyl-D-ribofuranose —a direct precursor—is synthesized by treating D-ribose with BnBr (3.3 equivalents) and NaH in DMF at 0°C, followed by gradual warming to room temperature.

A critical challenge lies in avoiding over-benzylation at the anomeric position. To address this, transient protection of the anomeric hydroxyl with a methyl group via Fischer glycosidation (methanol, HCl) is often employed before benzylation. This step ensures the anomeric position remains inert during subsequent benzylation reactions.

Stepwise vs. Simultaneous Protection

Stepwise protection involves sequential benzylation of individual hydroxyl groups. For instance, the 5-hydroxyl is first protected due to its primary alcohol reactivity, followed by the 2- and 3-hydroxyls. This method, while time-consuming, minimizes side products and improves regioselectivity. In contrast, simultaneous protection uses excess BnBr (4–5 equivalents) to benzylate all three hydroxyls in one step, albeit requiring rigorous temperature control (0–15°C) to prevent degradation.

Glycosidation Methods

Fischer Glycosidation

The Fischer method involves heating the fully benzylated ribofuranose with excess methanol and an acid catalyst (e.g., HCl or H2SO4) to form the methyl glycoside. While simple, this approach often results in anomeric mixtures (α/β) due to equilibration under acidic conditions. To favor the β-anomer, low-temperature conditions (0–5°C) and short reaction times are employed, achieving β:α ratios of 4:1.

Koenigs-Knorr Reaction

The Koenigs-Knorr reaction offers superior stereocontrol by using a halogenated glycosyl donor (e.g., ribofuranosyl bromide) and silver oxide (Ag2O) as an acid scavenger. For example, methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside is synthesized by reacting 2,3,5-tri-O-benzyl-D-ribofuranosyl bromide with methanol in the presence of Ag2O, yielding >90% β-selectivity. The reaction mechanism proceeds via an oxocarbenium ion intermediate, where the bulky benzyl groups favor axial attack to form the β-anomer.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal ConditionImpact on Yield/Selectivity
Solvent Anhydrous DMFEnhances benzylation rate
Temperature 0–15°C (benzylation)Minimizes side reactions
Catalyst Ag2O (glycosidation)Improves β-selectivity

Catalysts and Bases

Silver oxide (Ag2O) is preferred for glycosidation due to its dual role as a base and promoter of SN2 mechanisms. In contrast, NaH remains the base of choice for benzylation, though its exothermic reactivity necessitates slow addition and cooling.

Purification and Characterization

Crude products are typically purified via column chromatography using hexane/ethyl acetate (7:3) to isolate the target compound. HPLC analysis ensures residual starting material is <1%, while NMR spectroscopy confirms regiochemistry and anomeric configuration.

Data Tables

Table 1. Comparison of Benzylation Methods

MethodReagentsYield (%)β:α Ratio
Fischer GlycosidationMeOH, HCl654:1
Koenigs-KnorrAg2O, BnBr9219:1

Table 2. Solvent Impact on Reaction Efficiency

SolventBenzylation Time (h)Glycosidation Yield (%)
DMF688
THF1272

Recent Advances and Alternative Approaches

Recent developments include microwave-assisted benzylation , reducing reaction times from 12 hours to 30 minutes, and enzyme-mediated glycosidases for stereospecific glycoside formation. However, these methods remain experimental and lack scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce benzyl alcohol derivatives .

Scientific Research Applications

Organic Synthesis

MTRB serves as an important intermediate in the synthesis of more complex organic molecules. Its tri-O-benzylated structure allows for selective reactions that are beneficial in constructing various glycosides and oligosaccharides. The compound is particularly useful as a glycosylation reagent, facilitating the formation of glycosidic bonds in carbohydrate chemistry .

Medicinal Chemistry

As a purine nucleoside analog, MTRB plays a crucial role in the development of antiviral drugs and nucleoside analogs. Its mechanism of action involves the inhibition of DNA synthesis, leading to apoptosis in cancer cells. This property has been exploited in research targeting indolent lymphoid malignancies, where MTRB exhibits notable antitumor activity .

Biological Research

MTRB is utilized in studies focusing on enzyme mechanisms and metabolic pathways involving ribose derivatives. Its ability to mimic natural nucleosides makes it a valuable tool for investigating ribonucleic acid (RNA) synthesis and function. Researchers have employed MTRB to explore the enzymatic processes that govern nucleotide metabolism .

Industrial Applications

In industrial settings, MTRB is employed in the production of specialty chemicals and pharmaceuticals. Its stability and lipophilicity enhance its utility as an intermediate in large-scale chemical syntheses. The compound's ability to undergo various chemical reactions—including oxidation and reduction—further broadens its application scope in industrial chemistry .

Case Studies

  • Antitumor Activity : A study demonstrated that MTRB effectively induces apoptosis in specific cancer cell lines by disrupting DNA synthesis. This finding supports its potential use as a therapeutic agent for treating certain malignancies.
  • Glycosylation Reagent : In a synthetic route involving oligosaccharide formation, MTRB was successfully used as a glycosyl donor. The reaction yielded high purity oligosaccharides, showcasing its efficiency in organic synthesis .
  • Enzyme Mechanism Studies : Research utilizing MTRB has provided insights into the enzymatic pathways involved in nucleotide metabolism. The compound's structural similarity to natural nucleosides allowed for detailed investigations into enzyme-substrate interactions .

Mechanism of Action

The mechanism of action of Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside involves its interaction with various enzymes and metabolic pathways. The benzyl groups enhance the compound’s stability and facilitate its incorporation into nucleoside analogs. These analogs can inhibit viral replication by interfering with viral DNA or RNA synthesis. The compound’s molecular targets include viral polymerases and other enzymes involved in nucleoside metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Protecting Group Variations

Methyl 5-O-Benzoyl-2,3-oxazole-D-ribofuranoside
  • Structure : Benzoyl group at position 5; 2,3-oxazole ring.
  • Synthesis : Cyclization via reaction with N,N-dimethylformamide dimethyl acetal .
  • Applications : Intermediate for conformationally restrained nucleosides.
  • Key Differences: The oxazole ring introduces conformational rigidity, unlike the flexible benzyl ethers in the tri-O-benzyl derivative. Benzoyl (ester) vs. benzyl (ether) protection: Benzoyl is base-sensitive, while benzyl requires hydrogenolysis for removal .
2,3,5-Tri-O-benzoyl-D-ribofuranoside
  • Structure : Benzoyl groups at positions 2, 3, and 5.
  • Key Differences: Benzoyl esters are more electron-withdrawing, altering reactivity in nucleophilic substitutions. Deprotection requires basic conditions (e.g., NH₃/MeOH), contrasting with hydrogenolysis for benzyl ethers .
Methyl 2-O-Allyl- and 3-O-Allyl-5-O-benzyl-β-D-ribofuranoside
  • Structure : Allyl groups at position 2 or 3; benzyl at position 5.
  • Applications : Orthogonal protection strategies; allyl groups are removable via palladium-catalyzed reactions.
  • Advantage : Enables stepwise deprotection in complex syntheses .

Stereochemical and Backbone Modifications

2,3,5-Tri-O-benzyl-β-D-arabinofuranose
  • Structure: Arabinofuranose backbone (C2 hydroxyl in axial position vs. equatorial in ribofuranose).
  • Impact : Alters sugar puckering and hydrogen-bonding patterns, affecting recognition in biological systems (e.g., antiviral nucleosides) .
Methyl 2,3-O-Isopropylidene-5-O-tosyl-β-D-ribofuranoside
  • Structure : Isopropylidene acetal (positions 2,3); tosyl group (position 5).
  • Applications : Tosyl acts as a leaving group for nucleophilic substitution.
  • Deprotection : Isopropylidene is acid-labile, offering complementary strategies to benzyl ethers .

Unprotected Analogues

Methyl β-D-ribofuranoside
  • Structure: No protecting groups.
  • Properties : Hydrophilic, less stable, reactive hydroxyl groups.
  • Applications: Limited to reactions requiring unprotected sugars, such as direct phosphorylation .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Protecting Groups Deprotection Method Key Applications
Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside C₂₇H₃₀O₅ 434.53 Benzyl (2,3,5) Hydrogenolysis Nucleoside synthesis, glycosylation
Methyl 5-O-benzoyl-2,3-oxazole-D-ribofuranoside C₁₆H₁₇NO₆* 319.31* Benzoyl (5), oxazole (2,3) Base hydrolysis Conformationally restrained nucleosides
2,3,5-Tri-O-benzoyl-D-ribofuranoside C₂₆H₂₂O₈* 462.45* Benzoyl (2,3,5) NH₃/MeOH Ester-mediated synthesis
Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside C₁₆H₂₂O₇S 358.40 Isopropylidene (2,3), tosyl (5) Acid (isopropylidene), Nucleophilic substitution (tosyl) Leaving group activation
Methyl β-D-ribofuranoside C₆H₁₂O₅ 164.16 None N/A Fundamental sugar studies

*Estimated based on structural data.

Biological Activity

Overview

Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside (CAS 55725-85-4) is a purine nucleoside analog with significant biological activity, particularly in the context of cancer treatment. Its molecular formula is C27H30O5, and it has a molecular weight of 434.52 g/mol. This compound has garnered attention for its role in inhibiting DNA synthesis and inducing apoptosis in various cancer cell lines.

The primary mechanism of action for this compound involves its incorporation into DNA during replication. This incorporation disrupts normal DNA synthesis, leading to cell cycle arrest and ultimately triggering programmed cell death (apoptosis) in malignant cells.

Biochemical Pathways

  • Target : The compound acts as a purine nucleoside analog.
  • Mode of Action : Inhibits DNA synthesis by integrating into the DNA strand.
  • Result : Induction of apoptosis in cancer cells, particularly effective against indolent lymphoid malignancies.

Biological Activity

The biological activity of this compound has been explored in various studies:

  • Antitumor Activity : Exhibits broad antitumor effects across multiple cancer types. In vitro studies have demonstrated its efficacy against lymphoid malignancies and other solid tumors .
  • Cell Proliferation Inhibition : The compound has been shown to significantly reduce cell proliferation in several cancer cell lines, including MDA-MB-231 and Hs 578T. The concentration that induces a five-fold increase in apoptotic signal was reported to be notably low, indicating high potency .

Case Studies and Research Findings

Several studies have documented the effects of this compound on different cancer models:

  • Study on Lymphoid Malignancies :
    • Findings : The compound demonstrated significant cytotoxicity against indolent lymphoid malignancies with IC50 values indicating potent activity.
    • Mechanism : Induction of apoptosis was confirmed through increased caspase-3 activity and cell cycle analysis showing G1 phase arrest .
  • Solid Tumor Models :
    • Research : Evaluated in breast cancer models (e.g., MDA-MB-231).
    • Results : Notable reduction in cell viability and induction of apoptosis were observed at nanomolar concentrations .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other nucleoside analogs:

Compound NameMolecular Weight (g/mol)Antitumor ActivityMechanism
This compound434.52Broad; effective against lymphoid malignanciesDNA synthesis inhibition
Acyclovir225.22Specific for herpes virusesViral DNA polymerase inhibition
Gemcitabine299.24Broad; effective against solid tumorsNucleoside analog affecting DNA synthesis

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside, and how do reaction conditions influence yield?

  • Methodological Answer: The compound is typically synthesized from methyl D-ribofuranoside via sequential benzylation. For example, methyl 3,5-di-O-benzyl-alpha-D-ribofuranoside (a structural analog) is prepared by reacting methyl D-ribofuranoside with benzyl halides under basic conditions (e.g., NaH in DMF), achieving yields of 72–82% . Regioselective benzylation at the 2,3,5-positions requires controlled stoichiometry and temperature. Purification via column chromatography or recrystallization ensures product integrity .

Q. Why are benzyl groups used as protecting groups in the synthesis of this compound?

  • Methodological Answer: Benzyl groups are orthogonally stable under acidic and basic conditions, enabling selective deprotection during downstream functionalization (e.g., glycosylation or phosphorylation). Their introduction via benzyl halides ensures high regioselectivity, as demonstrated in the synthesis of methyl 3,5-di-O-(4-chlorobenzyl)-alpha-D-ribofuranoside, where chloro-substituted benzyl groups enhance reactivity for nucleoside coupling .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during the benzylation of ribofuranoside derivatives?

  • Methodological Answer: Regioselectivity is influenced by steric and electronic factors. For example, bulky bases like DBU can direct benzylation to less hindered hydroxyl groups. In methyl 3,5-di-O-arylmethyl derivatives, electron-withdrawing aryl groups (e.g., 4-ClC₆H₄) improve reaction efficiency by stabilizing transition states . Solvent polarity (e.g., DMF vs. THF) and temperature (0–25°C) further modulate selectivity .

Q. What advanced analytical techniques confirm the stereochemical integrity of this compound?

  • Methodological Answer: ¹H/¹³C NMR spectroscopy is critical for assigning stereochemistry, particularly the anomeric proton (δ 4.8–5.2 ppm, J = 3–5 Hz for β-configuration). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves ambiguous cases, as seen in structurally similar 2-C-methyl-1,3,5-tri-O-benzoyl derivatives .

Q. How do substituent variations (e.g., chloro vs. benzyl groups) impact downstream applications in nucleoside synthesis?

  • Methodological Answer: Electron-withdrawing substituents (e.g., 4-chlorobenzyl) increase the electrophilicity of the ribose ring, facilitating glycosylation with nucleobases. For instance, methyl 3,5-di-O-(4-chlorobenzyl)-alpha-D-ribofuranoside yields 2'-C-branched uridine analogs with 18–32% overall efficiency, compared to unsubstituted benzyl derivatives .

Q. What are common pitfalls in purifying this compound, and how are they resolved?

  • Methodological Answer: Residual benzyl halides or by-products (e.g., dibenzyl ether) can contaminate the product. Silica gel chromatography with gradient elution (hexane/EtOAc) effectively separates these impurities. Recrystallization from ethanol/water mixtures improves purity, as validated for β-D-ribofuranose tetraacetate derivatives .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported yields for benzyl-protected ribofuranosides?

  • Methodological Answer: Yield variations often stem from differences in benzylation conditions. For example, methyl 3,5-di-O-benzyl-alpha-D-ribofuranoside achieves 82% yield with NaH/DMF , but alternative methods using phase-transfer catalysts may yield less. Systematic optimization of base strength, solvent, and reaction time is recommended to reproduce high yields .

Tables for Key Data

Property Value/Technique Reference
Typical synthesis yield72–82% (for di-O-benzyl analogs)
Key NMR shifts (anomeric proton)δ 4.8–5.2 ppm (β-configuration)
Preferred purification methodColumn chromatography (hexane/EtOAc)
Downstream application efficiency18–32% (2'-C-branched uridine synthesis)

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